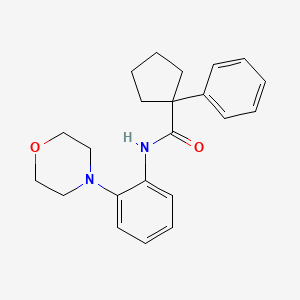

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide

Description

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide (CAS: 696631-88-6) is a structurally complex formamide derivative characterized by a morpholine-substituted phenyl ring, a phenylcyclopentyl group, and a formamide moiety. Its molecular formula is $ \text{C}{18}\text{H}{26}\text{N}2\text{O}2 $, and its structure includes a bicyclic arrangement (cyclopentane fused to a benzene ring) and a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) . This compound is likely synthesized via palladium-mediated cross-coupling reactions, a common method for analogous formamide derivatives .

Properties

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-21(22(12-6-7-13-22)18-8-2-1-3-9-18)23-19-10-4-5-11-20(19)24-14-16-26-17-15-24/h1-5,8-11H,6-7,12-17H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXJGVRGTMOHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-(4-morpholinyl)aniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its combination of a morpholine-substituted phenyl group and a phenylcyclopentyl moiety. Key structural analogs and their differences include:

- Morpholine vs.

- Phenylcyclopentyl Group : This hydrophobic moiety may improve membrane permeability relative to linear or planar biphenyl systems in compounds like 1−h .

Biological Activity

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide, also known by its CAS number 1430563-76-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.45 g/mol. The compound features a morpholine ring, which is known for enhancing bioavailability and pharmacological activity in various derivatives.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was reported to be as low as 10 µg/mL, demonstrating potent antibacterial activity.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | % Inhibition against E. coli | % Inhibition against P. aeruginosa |

|---|---|---|---|

| 1a | 10 | 35.9 | 39.1 |

| 1d | 10 | N/A | 36.8 |

These findings suggest a direct correlation between the concentration of the compound and its inhibitory effects on bacterial growth .

2. Quorum Sensing Inhibition

Another significant aspect of the biological activity of this compound is its role in inhibiting quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Inhibitors of this process can disrupt biofilm formation and virulence factor production.

In studies assessing biofilm formation index (BFI), certain derivatives demonstrated up to a 50% reduction in biofilm formation compared to controls, indicating their potential utility in treating biofilm-associated infections .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- DNA Gyrase Inhibition : Some studies suggest that the presence of halogen substituents enhances the ability of these compounds to penetrate bacterial cell walls and inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Disruption of Cell Communication : By interfering with quorum sensing pathways, these compounds can reduce the expression of virulence factors, thereby enhancing their efficacy against pathogenic strains.

Case Studies

Case Study 1: Efficacy Against Biofilm Formation

A series of experiments were conducted to evaluate the efficacy of this compound derivatives on biofilm formation by Pseudomonas aeruginosa. The results indicated that at concentrations ranging from 10 to 75 µg/mL, significant reductions in biofilm biomass were observed, providing insights into their potential as therapeutic agents against chronic infections characterized by biofilm formation .

Case Study 2: Pharmacokinetics in Animal Models

In pharmacokinetic studies involving animal models, derivatives were administered orally to assess their absorption and distribution characteristics. These studies revealed favorable pharmacokinetic profiles with sustained plasma concentrations, indicating potential for oral bioavailability and therapeutic use in humans .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted morpholine and cyclopentylphenyl precursors. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Validation : Confirm reaction completion via TLC and intermediate characterization using H NMR .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ multi-spectral analysis:

- H/C NMR : Verify morpholine ring protons (δ 3.5–4.0 ppm) and cyclopentyl group signals (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 314.20 (calculated for CHNO) .

- X-ray crystallography (if crystalline): Resolve bond angles and torsional strain in the cyclopentyl-morpholine interface .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the formamide group .

- Exposure mitigation : Use fume hoods, nitrile gloves, and LC-MS-grade solvents for dilution to avoid skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational models (DFT calculations) to distinguish between steric effects and electronic perturbations .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in the morpholine-cyclopentyl linkage .

- Case Study : A 2025 study resolved overlapping cyclopentyl signals by using N-labeled morpholine derivatives .

Q. What experimental designs are optimal for probing its biological activity?

- Methodological Answer :

- Target selection : Prioritize kinases or GPCRs due to morpholine’s affinity for oxygen-rich binding pockets .

- Assays :

- In vitro : Fluorescence polarization assays with FITC-labeled ATP analogues to measure kinase inhibition .

- Cellular uptake : Use radiolabeled C-formamide derivatives to quantify intracellular accumulation .

- Data Interpretation : Apply structure-activity relationship (SAR) models to correlate substituent effects (e.g., cyclopentyl vs. phenyl) with IC values .

Q. How can synthetic yield variability be addressed in scale-up protocols?

- Methodological Answer :

- Catalyst screening : Test Pd/Cu bimetallic systems to enhance coupling efficiency .

- Process optimization : Use DoE (Design of Experiments) to balance reaction temperature (80–100°C) and solvent polarity (DMF vs. DCM) .

- Contingency : Add molecular sieves to absorb byproducts (e.g., water) during amide formation .

Q. What strategies validate purity in the presence of structurally similar impurities?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate enantiomers or regioisomers .

- Impurity profiling : Compare retention times and UV spectra against known standards (e.g., N-(2,4-dimethylphenyl)formamide) .

- Quantitation : Apply relative response factors (RRFs) from pharmacopeial guidelines to calculate impurity limits (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.